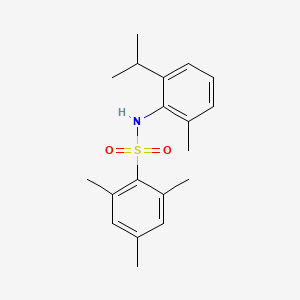
N-(2-isopropyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-isopropyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide, also known as TMB-8, is a chemical compound that has been extensively used in scientific research as a tool to investigate calcium signaling pathways. This compound is a potent inhibitor of inositol 1,4,5-trisphosphate (IP3) receptors, which are responsible for the release of calcium ions from intracellular stores.
作用機序
N-(2-isopropyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide inhibits IP3 receptors by binding to a specific site on the receptor protein. This prevents the binding of IP3 to the receptor, which in turn prevents the release of calcium ions from intracellular stores. The inhibition of IP3 receptors by N-(2-isopropyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to be reversible and dose-dependent.
Biochemical and Physiological Effects:
N-(2-isopropyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. Inhibition of IP3 receptors by N-(2-isopropyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to reduce intracellular calcium levels, which can lead to a decrease in muscle contraction, neurotransmitter release, and gene expression. N-(2-isopropyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide has also been shown to induce apoptosis in cancer cells and to inhibit cancer cell migration.
実験室実験の利点と制限
One of the main advantages of N-(2-isopropyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide is its potency as an inhibitor of IP3 receptors. This allows for the selective inhibition of calcium signaling pathways, which can be useful in studying specific cellular processes. N-(2-isopropyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. One limitation of N-(2-isopropyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide is its potential for off-target effects, as it may interact with other proteins besides IP3 receptors. Additionally, N-(2-isopropyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide may have limited solubility in certain solvents, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are many future directions for the use of N-(2-isopropyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide in scientific research. One area of interest is the role of calcium signaling in the development and progression of cancer. N-(2-isopropyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to induce apoptosis in cancer cells and to inhibit cancer cell migration, which suggests that it may have potential as a cancer therapy. Another area of interest is the use of N-(2-isopropyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide in studying the role of calcium signaling in neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, N-(2-isopropyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide may be useful in studying the role of calcium signaling in the immune system and in inflammation.
合成法
The synthesis of N-(2-isopropyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-isopropyl-6-methylaniline in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization in a suitable solvent such as ethanol or methanol. The yield of this synthesis method is generally high, and the purity of the final product can be confirmed by NMR and mass spectrometry.
科学的研究の応用
N-(2-isopropyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide has been extensively used in scientific research as a tool to investigate calcium signaling pathways. This compound is a potent inhibitor of IP3 receptors, which are responsible for the release of calcium ions from intracellular stores. Calcium signaling is involved in a wide range of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. N-(2-isopropyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide has been used to study the role of calcium signaling in various cellular processes, including apoptosis, autophagy, and cancer cell migration.
特性
IUPAC Name |
2,4,6-trimethyl-N-(2-methyl-6-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2S/c1-12(2)17-9-7-8-14(4)18(17)20-23(21,22)19-15(5)10-13(3)11-16(19)6/h7-12,20H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKWHZDTCRISTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NS(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-[2-methyl-6-(propan-2-yl)phenyl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

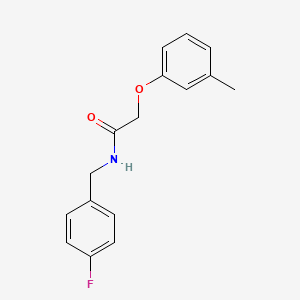
![4-fluoro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5798618.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5798622.png)
![N-(4-methoxyphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5798623.png)
![4-{2-(2-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B5798627.png)
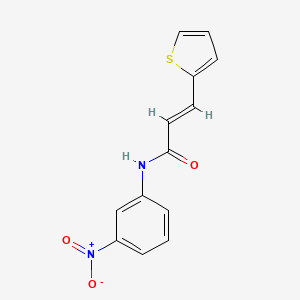
![N-[(5-formyl-2-furyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B5798642.png)
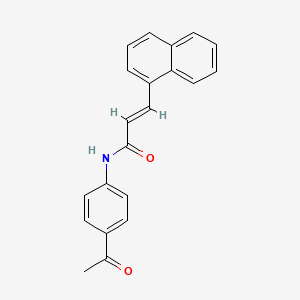
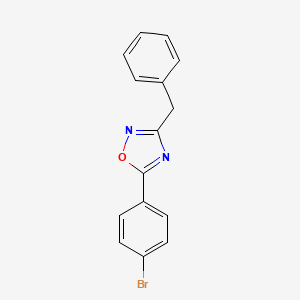
![2-methyl-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5798680.png)

![1-methyl-3-[(4-phenyl-1-piperidinyl)methyl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5798703.png)
![methyl {5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B5798705.png)
![2-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5798714.png)